molecular formula C10H11F3N4O B4748131 5-tert-butyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

5-tert-butyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B4748131
M. Wt: 260.22 g/mol
InChI Key: YDOBKMVBDMVJOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-butyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a high-value chemical scaffold belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class, a structure recognized for its diverse and potent biological activities in medicinal chemistry research . This compound is of significant interest primarily in two therapeutic areas: neuroscience and oncology. Researchers investigating new approaches for central nervous system (CNS) disorders will find this compound relevant as it is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine core, which has been identified as a positive modulator of the GABAA receptor . Such positive modulators enhance inhibitory neurotransmission and have demonstrated potent anticonvulsant activity in preclinical models, coupled with lower neurotoxicity compared to some standard treatments . The presence of the tert-butyl and trifluoromethyl groups is strategically important for optimizing the molecule's binding affinity, metabolic stability, and overall pharmacokinetic profile. Concurrently, the [1,2,4]triazolo[1,5-a]pyrimidine (TPD) core is a known privileged structure in cancer research, with various derivatives exhibiting potent microtubule-stabilizing activity . These small molecules function by promoting tubulin polymerization and stabilizing cellular microtubules against depolymerization, which can lead to a disruption of mitotic spindle function and inhibition of proliferating cells . The specific substitution pattern on this core structure critically determines its pharmacological phenotype, influencing whether a compound acts primarily as a microtubule-normalizing agent or elicits other cellular effects. This makes this compound a versatile candidate for hit-to-lead optimization campaigns in drug discovery. It serves as a key intermediate for further synthetic elaboration to explore structure-activity relationships (SAR) and to develop more selective and potent analogs for either neurological or oncological targets. This product is intended for research and manufacturing applications only and is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

5-tert-butyl-2-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N4O/c1-9(2,3)5-4-6(18)17-8(14-5)15-7(16-17)10(11,12)13/h4H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOBKMVBDMVJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)N2C(=N1)N=C(N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-tert-butyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 5-amino-1H-1,2,4-triazole with a suitable pyrimidine derivative in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

5-tert-butyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like acetonitrile, dichloromethane, and methanol, as well as catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that 5-tert-butyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one exhibits significant antimicrobial properties. It has been studied for its potential to inhibit various pathogens, including bacteria and fungi. The mechanism of action often involves interference with essential cellular processes in microorganisms, making it a candidate for developing new antimicrobial agents.

Anticancer Properties
The compound has also shown promise in cancer research. Studies suggest that it may inhibit specific kinases involved in cancer cell proliferation. For example, it has been linked to the inhibition of P38 MAP kinase pathways, which are crucial for cancer cell survival and proliferation. This inhibition can lead to apoptosis in cancer cells, making the compound a potential candidate for anticancer drug development.

Antimalarial Activity
In addition to its antibacterial and anticancer properties, this compound has been explored for its antimalarial effects. Its ability to disrupt the life cycle of malaria parasites presents opportunities for developing novel antimalarial therapies.

Synthesis and Derivatives

The synthesis of this compound typically follows several key steps:

  • Formation of Triazole Ring : The initial step involves creating the triazole ring through cyclization reactions.
  • Pyrimidine Integration : Subsequent reactions integrate the pyrimidine structure into the triazole framework.
  • Functional Group Modifications : The final steps may involve adding functional groups like trifluoromethyl and tert-butyl to enhance biological activity.

This synthetic pathway allows for the development of various derivatives with potentially enhanced properties.

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated efficacy against E. coli and S. aureus
Anticancer PropertiesInhibition of P38 MAP kinase led to reduced proliferation in breast cancer cells
Antimalarial ActivityShown to disrupt Plasmodium falciparum lifecycle

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the modulation of cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl group at position 2 enhances electron-withdrawing effects, stabilizing the heterocyclic core and improving binding to hydrophobic enzyme pockets .
  • Chloromethyl or morpholinomethyl substituents (e.g., S1-TP, S2-TP) introduce polar functional groups, altering electrochemical behavior and cytotoxicity profiles .

Pharmacological Activity Comparisons

Antimalarial Activity

  • Early [1,2,4]triazolo[1,5-a]pyrimidines with diethylpentane-diamine side chains showed poor antimalarial activity despite mimicking chloroquine's pharmacophore .
  • Recent analogs with -CF₃ at position 2 (e.g., compound 2c) demonstrated PfDHODH inhibition, a key target in Plasmodium metabolism . The tert-butyl derivative may exhibit improved target affinity due to enhanced lipophilicity and steric complementarity.

Antileishmanial Activity

  • Cu(II) and Co(II) complexes of 5-methyl-2-(trifluoromethyl) derivatives showed IC₅₀ values of 20–24 μM against Leishmania spp., comparable to glucantime . The tert-butyl group could modify metal coordination or membrane permeability, though this remains untested.

Cytotoxic and Electrochemical Properties

  • Derivatives with chloromethyl or morpholinomethyl groups (S1-TP, S2-TP) exhibited distinct redox potentials, correlating with their cytotoxicity in cancer cells . The tert-butyl analog’s electrochemical profile is unexplored but may differ due to reduced polarity.

Biological Activity

5-tert-butyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C10H11F3N4
  • CAS Number : 443737-04-0
  • Molar Mass : 244.216 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : This compound has shown potential as an inhibitor of ATP-binding cassette (ABC) transporters, which play a critical role in drug resistance and cellular transport mechanisms .
  • Antiviral Activity : Research indicates that derivatives of triazolo[1,5-a]pyrimidines can inhibit HIV-1 replication by targeting RNase H activity. For instance, compounds related to this scaffold have demonstrated IC50 values in the micromolar range against RNase H .
  • Anti-inflammatory Effects : Some studies have reported that triazolo derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The structure-activity relationship suggests that specific substitutions enhance this activity .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antiviral : Effective against HIV with reported inhibition of viral replication.
  • Anti-inflammatory : Inhibits COX enzymes leading to reduced inflammation.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntiviralInhibition of RNase H
Anti-inflammatoryInhibition of COX enzymes
Modulation of ABC TransportersInteraction with ABC transporters

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of various triazolo[1,5-a]pyrimidine derivatives against HIV-1. The compound exhibited significant antiviral activity with an IC50 value indicating effective inhibition at low concentrations .

Case Study 2: Anti-inflammatory Properties

In a controlled experiment assessing the anti-inflammatory effects on carrageenan-induced paw edema in rats, the compound demonstrated a notable reduction in edema comparable to standard anti-inflammatory drugs such as diclofenac sodium .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications at specific positions on the triazolo[1,5-a]pyrimidine scaffold can significantly enhance biological activity. For example:

  • Substituting the phenyl ring at C-2 with electron-donating groups increases RNase H inhibitory activity.
  • The presence of trifluoromethyl groups at C-7 has been linked to improved interaction with target enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-tert-butyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 2
Reactant of Route 2
5-tert-butyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.